molecular formula C9H19N3O3 B2605937 tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]carbamate CAS No. 1251489-38-9

tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]carbamate

Cat. No.: B2605937
CAS No.: 1251489-38-9
M. Wt: 217.269
InChI Key: NXWDWKLIOMWYEX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[(3Z)-3-amino-3-hydroxyimino-2-methylpropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3/c1-6(7(10)12-14)5-11-8(13)15-9(2,3)4/h6,14H,5H2,1-4H3,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWDWKLIOMWYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)OC(C)(C)C)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]carbamate typically involves the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate . The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Enzyme Inhibition Studies

One of the primary applications of tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]carbamate is its role as an enzyme inhibitor. The compound has shown significant activity against several enzymes, particularly cholinesterases, which are crucial in neurotransmission processes.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxycarbamimidoyl group enhances its binding affinity, allowing it to inhibit enzyme activity effectively through competitive inhibition. This occurs when the compound binds to the active site of enzymes, preventing substrate access and subsequent catalytic activity.

Enzyme Inhibition Data

EnzymeIC50 Value (µM)Notes
Acetylcholinesterase (AChE)38.98Strong inhibitor compared to standard drugs
Butyrylcholinesterase (BChE)1.60Most effective among tested carbamate derivatives
Other targetsVariesSpecific binding interactions noted

These findings indicate that this compound exhibits significant inhibitory activity against cholinesterases, making it a candidate for therapeutic applications in conditions like Alzheimer's disease.

Drug Development

The compound's unique structural features make it particularly useful in drug development. Its ability to modulate enzyme activity can lead to the design of novel therapeutics targeting specific pathways involved in various diseases.

Structure-Activity Relationship

The structure-activity relationship (SAR) of this compound highlights how changes in its molecular structure can affect its biological properties. The presence of the hydroxycarbamimidoyl group is crucial for its specific interactions with biological targets, differentiating it from other carbamate derivatives.

Future Research Directions

Future research should focus on:

  • Exploring the full range of biological targets for this compound.
  • Conducting in vivo studies to assess therapeutic efficacy.
  • Investigating potential side effects and toxicity profiles.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate
  • CAS No.: 1251504-91-2
  • Molecular Formula : C₁₀H₂₁N₃O₃
  • Molecular Weight : 231.29 g/mol
  • Commercial Availability: Four suppliers listed, indicating broader accessibility compared to the parent compound . Applications: Marketed as a "versatile small molecule scaffold" for drug discovery, suggesting utility in structure-activity relationship (SAR) studies .
tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate
  • Synthesis: Derived from tert-butyl N-[2-(4-chloro-2-nitro-anilino)ethyl]carbamate via cyclization (77% yield) .
  • Applications : Intermediate for benzimidazolone derivatives, which are explored as kinase inhibitors or antimicrobial agents .
tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate
  • CAS No.: 1073539-15-7
  • Molecular Formula: C₁₀H₁₇NO₄S
  • Key Differences :
    • Incorporates a sulfonyl-propyne group, enabling click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition).
    • Synthesis : Likely involves sulfonylation of a tert-butyl carbamate precursor .

Comparative Data Tables

Table 1: Structural and Commercial Comparison
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Suppliers Key Functional Groups
Target compound (1251489-38-9) C₉H₁₉N₃O₃ 217.27 1 Hydroxycarbamimidoyl, tert-butyl
N-Methyl derivative (1251504-91-2) C₁₀H₂₁N₃O₃ 231.29 4 N-Methyl, hydroxycarbamimidoyl
Benzimidazolone derivative (N/A) C₁₄H₁₆ClN₃O₃ 309.75 N/A Benzimidazolone, tert-butyl
Sulfonyl-propyne derivative (1073539-15-7) C₁₀H₁₇NO₄S 247.31 1 Propyne-sulfonyl, tert-butyl
Table 2: Hazard Profiles
Compound Name (CAS No.) Hazard Codes (GHS) Key Risks
Target compound (1251489-38-9) H302, H412 Harmful if swallowed; aquatic toxicity
N-Methyl derivative (1251504-91-2) Not specified Likely similar to parent compound
Sulfonyl-propyne derivative (1073539-15-7) Not specified Reactivity risks due to sulfonyl/propyne

Biological Activity

Tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₈N₄O₃
  • Molecular Weight : 198.27 g/mol
  • CAS Number : 112257-19-9

The compound is characterized by a tert-butyl group attached to a carbamate structure, which is further connected to a hydroxycarbamimidoyl moiety. This unique structure may contribute to its biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of 1,2,4-oxadiazole, which share structural similarities, have shown significant cytotoxicity against various cancer cell lines:

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of Action
5aMCF-70.65Induces apoptosis
5bA5491.20Inhibits cell proliferation
6aU-9370.12Modulates p53 pathway

These findings suggest that modifications in the carbamate structure could enhance anticancer activity. The mechanism often involves apoptosis induction through pathways like p53 activation and caspase cleavage .

Antimicrobial Activity

The antimicrobial potential of related carbamate compounds has been documented. For example, certain derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential enzymes.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Antimicrobial Effects : Disruption of microbial cell integrity has been observed with structurally related compounds.

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of several carbamate derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited IC₅₀ values in the low micromolar range against various cancer cell lines, suggesting promising therapeutic potential .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of carbamate derivatives. The findings revealed that certain derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This highlights the dual potential of these compounds in both cancer therapy and infectious disease management.

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